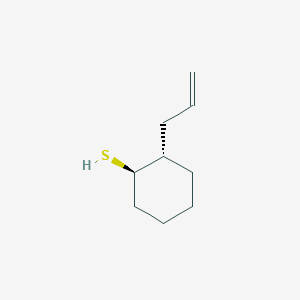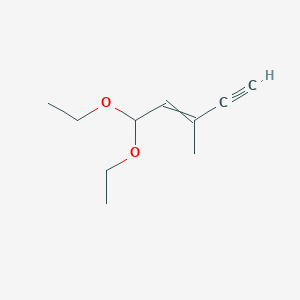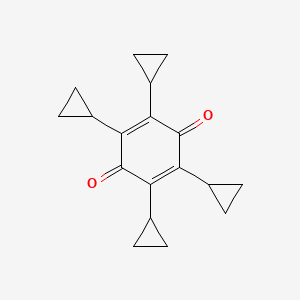![molecular formula C14H11NOS2 B14495516 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one CAS No. 63274-58-8](/img/structure/B14495516.png)
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino-ester with ethyl isothiocyanate, followed by acylation with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N) . The reaction conditions often require gentle stirring at elevated temperatures, followed by cooling and extraction with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted thiazine compounds.
科学的研究の応用
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting anticancer or antimicrobial effects .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyranothiazole share structural similarities with 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one.
Pyrimidine Derivatives: Pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one are also structurally related.
Uniqueness
This compound is unique due to its fused thieno-thiazine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
特性
CAS番号 |
63274-58-8 |
|---|---|
分子式 |
C14H11NOS2 |
分子量 |
273.4 g/mol |
IUPAC名 |
5,6-dimethyl-2-phenylthieno[2,3-d][1,3]thiazin-4-one |
InChI |
InChI=1S/C14H11NOS2/c1-8-9(2)17-13-11(8)14(16)18-12(15-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
ZHKVMLLVSFONHW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)SC(=N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


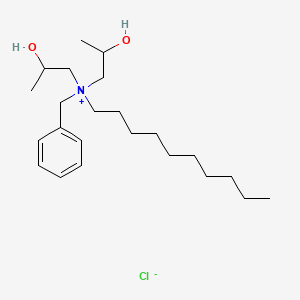
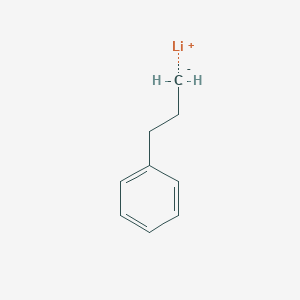


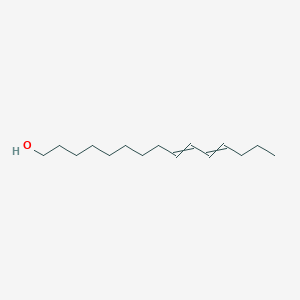
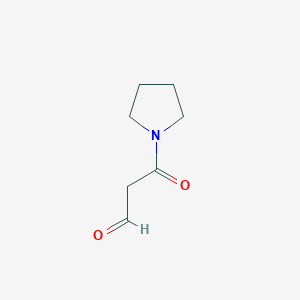
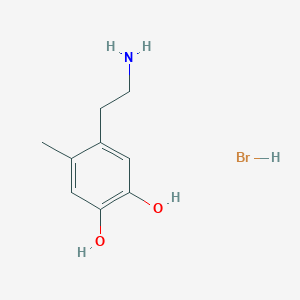

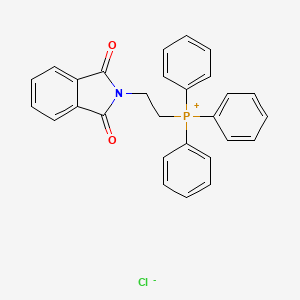
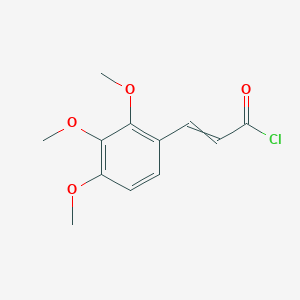
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
